molecular formula C16H11Cl3N2O2 B3683505 2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B3683505
M. Wt: 369.6 g/mol
InChI Key: RHYPCRQZLMAAPW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group, a benzoxazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzoxazole derivative reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or even a methyl group under strong reducing conditions.

    Substitution: The trichloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The benzoxazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide exerts its effects depends on its interaction with molecular targets. The trichloromethyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The benzoxazole ring can participate in π-π stacking interactions, enhancing binding affinity to aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-phenylacetamide: Lacks the benzoxazole ring, making it less complex and potentially less versatile in applications.

    2,2,2-Trichloro-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but without the methyl group, which can affect its reactivity and binding properties.

Uniqueness

The presence of both the trichloromethyl group and the benzoxazole ring in 2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide makes it unique. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2,2-trichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c1-9-5-6-13-12(7-9)21-14(23-13)10-3-2-4-11(8-10)20-15(22)16(17,18)19/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYPCRQZLMAAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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